(R)-1-feniletanol

Descripción general

Descripción

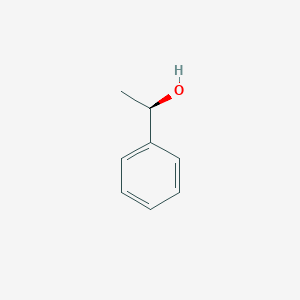

(R)-1-phenylethanol is the (R)-enantiomer of 1-phenylethanol. It has a role as an animal metabolite. It is an enantiomer of a (S)-1-phenylethanol.

(R)-1-phenylethanol is a natural product found in Triticum aestivum with data available.

Aplicaciones Científicas De Investigación

Medicina

(R)-1-feniletanol: se utiliza en aplicaciones médicas debido a sus propiedades antimicrobianas. A menudo se incorpora en formulaciones farmacéuticas como conservante para extender la vida útil de los productos al prevenir la contaminación microbiana .

Química

En el campo de la química, This compound sirve como un bloque de construcción quiral para la síntesis de varios productos farmacéuticos. Su forma enantiopura es crucial para crear medicamentos con la eficacia deseada y efectos secundarios reducidos .

Ciencia de materiales

This compound: se utiliza en la ciencia de los materiales para la síntesis de polímeros y resinas. Su incorporación puede impartir propiedades mecánicas y térmicas específicas a los materiales, haciéndolos adecuados para aplicaciones especializadas .

Ciencia ambiental

Los científicos ambientales utilizan This compound en la biodegradación de contaminantes. Actúa como sustrato para ciertos microorganismos que pueden metabolizar compuestos tóxicos, ayudando en los esfuerzos de limpieza ambiental .

Industria alimentaria

En la industria alimentaria, This compound se aplica como agente aromatizante debido a su aroma a rosa. También se utiliza como conservante natural para mantener la calidad y seguridad de los productos alimenticios .

Perfumería

La industria de la perfumería valora This compound por su fragancia floral, que recuerda a las rosas. Es un ingrediente común en perfumes y productos perfumados, contribuyendo a la complejidad y profundidad del perfil de fragancia .

Biotecnología

Las aplicaciones biotecnológicas de This compound incluyen su uso como solvente y reactivo en bioconversiones y reacciones enzimáticas. También se investiga por su potencial en procesos de biocatálisis .

Agricultura

This compound: encuentra uso en la agricultura como parte de las estrategias de control de plagas basadas en feromonas. Puede actuar como atrayente o repelente, ayudando a controlar las poblaciones de plagas sin el uso de productos químicos dañinos .

Actividad Biológica

(R)-1-phenylethanol, a chiral alcohol, is recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and food flavoring. This article provides a comprehensive overview of the biological activity of (R)-1-phenylethanol, highlighting its synthesis, enzymatic transformations, and potential therapeutic effects.

(R)-1-phenylethanol is an aromatic alcohol with the molecular formula C8H10O. It is characterized by its chiral nature, which allows for distinct biological interactions depending on its enantiomeric form. The synthesis of (R)-1-phenylethanol can be achieved through various methods, including asymmetric reduction of acetophenone and biocatalytic processes.

Synthesis Methods:

- Asymmetric Reduction : The reduction of acetophenone using biocatalysts such as alcohol dehydrogenases has been widely studied. For instance, using Ispir bean (Phaseolus vulgaris) as a biocatalyst resulted in high enantiomeric excess (>99%) for (S)-1-phenylethanol production .

- Chemoenzymatic Processes : A recent study demonstrated the conversion of racemic 1-phenylethanols into enantiopure (R)-1-phenylethanols via a one-pot process combining manganese oxide oxidation and enzymatic reduction .

Antimicrobial Properties

(R)-1-phenylethanol exhibits notable antimicrobial activity against various pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, studies have shown that (R)-1-phenylethanol can disrupt bacterial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The compound has also been recognized for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Neuroprotective Effects

Recent studies suggest that (R)-1-phenylethanol may have neuroprotective effects. It has been implicated in reducing neuronal apoptosis and enhancing cognitive function in animal models of neurodegenerative diseases . The mechanism behind this activity may involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Studies

Case Study 1: Enzymatic Transformation

A study explored the kinetic resolution of racemic 1-phenylethanol using lipase as a catalyst. The reaction parameters were optimized to achieve high yields of (R)-1-phenylethanol with enantiomeric excess reaching up to 100% . This highlights the efficiency of biocatalytic methods in producing enantiopure compounds.

Case Study 2: Antimicrobial Efficacy

In an investigation into the antimicrobial properties of (R)-1-phenylethanol, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for many conventional antibiotics, suggesting its potential as a natural antimicrobial agent .

Table 1: Synthesis Conditions for (R)-1-Phenylethanol

| Method | Biocatalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Reduction | Ispir bean | 40 | >99 |

| Chemoenzymatic Process | LK-ADH | 96 | >99 |

| Lipase Catalyzed Resolution | Novozyme 435 | 100 | 100 |

Table 2: Biological Activities of (R)-1-Phenylethanol

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Neuroprotective | Reduces apoptosis; enhances cognitive function |

Propiedades

IUPAC Name |

(1R)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164853 | |

| Record name | Benzenemethanol, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-69-7 | |

| Record name | (+)-1-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-phenylethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanol, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36N222W94B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

11-Sep °C | |

| Record name | (R)-1-phenylethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary methods for producing (R)-1-phenylethanol?

A1: (R)-1-phenylethanol can be produced through various methods, including:

- Asymmetric Bioreduction: Utilizing microorganisms like Lactobacillus kefir [] and Pichia capsulata [] or enzymes like alcohol dehydrogenase (ADH) [, , , ] to enantioselectively reduce acetophenone to (R)-1-phenylethanol.

- Chemoenzymatic Deracemization: Combining chemical oxidation of racemic 1-phenylethanol to acetophenone with enzymatic reduction using ADH [, ] or proteases [, ].

- Kinetic Resolution: Employing lipases [, , , ] or proteases [, ] to selectively resolve racemic 1-phenylethyl acetate, yielding (R)-1-phenylethanol and (S)-1-phenylethyl acetate.

- Asymmetric Hydrogenation: Using chiral iron complexes [, , ] or ruthenium complexes [, ] to catalyze the hydrogenation of acetophenone, yielding (R)-1-phenylethanol.

Q2: What is the enantiomeric purity achievable with these production methods?

A2: Several methods, particularly biocatalytic and chemoenzymatic approaches, can achieve high enantiomeric excess (ee) of (R)-1-phenylethanol, often exceeding 99% [, , , , , , , , , ]. The specific ee achieved depends on the catalyst, reaction conditions, and optimization strategies employed.

Q3: What are the structural characteristics of (R)-1-phenylethanol?

A3: (R)-1-Phenylethanol possesses the following structural features:

- Spectroscopic Data: Detailed 1H, 13C, and 119Sn NMR data are available for (R)-1-phenylethanol and related organotin derivatives [].

Q4: How can the enantiomeric purity of (R)-1-phenylethanol be determined?

A4: Chiral HPLC [, ], gas chromatography [], and circular dichroism (CD) spectroscopy [] are common methods for analyzing the enantiomeric purity of (R)-1-phenylethanol.

Q5: Can you elaborate on the use of (R)-1-phenylethanol in synthesizing specific compounds?

A5: (R)-1-Phenylethanol is a precursor for synthesizing:

- (S)-Rivastigmine: A drug used to treat Alzheimer's disease [].

- (1S, 2S)-1-phenylpropane-1,2-diol: A versatile chiral building block [].

- Chiral 1,2-benzothiazine 1,1-dioxide acetic acid derivatives: Potential aldose reductase inhibitors [].

Q6: What factors influence the activity and enantioselectivity of enzymes used in (R)-1-phenylethanol production?

A6: Several factors impact enzyme performance, including:

- Enzyme Source: Different microorganisms and enzymes exhibit varying activities and enantioselectivities [, , , , , , , ].

- Substrate Concentration: Substrate inhibition is a common phenomenon, and optimizing substrate concentration is crucial for maximizing yield and productivity [, ].

- Co-factor Regeneration: Efficient NADH or NADPH regeneration systems are essential for maintaining enzyme activity, with glucose and isopropanol being common co-substrates [, , , ].

- Reaction Conditions: Parameters like pH, temperature, and solvent composition significantly impact enzyme activity, stability, and enantioselectivity [, , , , , ].

- Enzyme Engineering: Directed evolution and site-directed mutagenesis can tailor enzyme properties, enhancing substrate specificity, enantioselectivity, and tolerance to high substrate concentrations [, ].

Q7: How can the bioreduction process be optimized for industrial applications?

A7: Key optimization strategies include:

- Immobilization: Immobilizing enzymes or cells on suitable supports enhances stability, reusability, and ease of separation [, , , ].

- Process Engineering: Implementing continuous processes using packed-bed bioreactors improves productivity and facilitates process control [].

- Metabolic Engineering: Modifying microbial hosts to enhance enzyme expression, co-factor regeneration, or substrate utilization [, ].

Q8: What role does computational chemistry play in (R)-1-phenylethanol research?

A8: Computational methods contribute to:

- Mechanism Elucidation: Density functional theory (DFT) calculations help unravel the mechanisms of asymmetric hydrogenation catalyzed by chiral metal complexes [, ].

- Catalyst Design: Computational modeling aids in designing and optimizing catalysts with improved activity and enantioselectivity [, , ].

- Structure-Activity Relationship (SAR) Studies: Computational tools facilitate the analysis of how structural modifications to catalysts or substrates influence reaction outcomes [, ].

Q9: What are the environmental implications of (R)-1-phenylethanol production?

A9: Biocatalytic approaches offer several advantages over traditional chemical synthesis, including:

- Mild Reaction Conditions: Reducing energy consumption and waste generation [, ].

- Renewable Resources: Utilizing enzymes derived from renewable sources like microorganisms [, , , , , , , ].

- High Selectivity: Minimizing the formation of unwanted by-products and reducing purification steps [, ].

Q10: What are the potential future directions for research on (R)-1-phenylethanol?

A10: Promising areas include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.